molecular formula C22H12N2O4 B14144327 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone CAS No. 32728-31-7

3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone

Cat. No.: B14144327
CAS No.: 32728-31-7
M. Wt: 368.3 g/mol
InChI Key: CUVGYGLIVYYKLM-UHFFFAOYSA-N
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Description

3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone is an organic compound known for its unique structure and properties It is a derivative of isobenzofuranone, featuring two cyanate groups attached to phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone typically involves the reaction of 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the cyanate groups. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone can undergo various chemical reactions, including:

    Oxidation: The cyanate groups can be oxidized to form isocyanates.

    Reduction: The compound can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of isocyanates.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone involves its interaction with molecular targets through its cyanate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-bis(4-hydroxyphenyl)-1(3H)-isobenzofuranone
  • 3,3-bis(4-aminophenyl)-1(3H)-isobenzofuranone
  • 3,3-bis(4-methoxyphenyl)-1(3H)-isobenzofuranone

Uniqueness

3,3-bis(4-cyanatophenyl)-1(3H)-isobenzofuranone is unique due to its cyanate groups, which confer distinct reactivity and potential applications compared to its analogs. The presence of these groups allows for specific interactions and modifications that are not possible with other similar compounds.

Properties

CAS No.

32728-31-7

Molecular Formula

C22H12N2O4

Molecular Weight

368.3 g/mol

IUPAC Name

[4-[1-(4-cyanatophenyl)-3-oxo-2-benzofuran-1-yl]phenyl] cyanate

InChI

InChI=1S/C22H12N2O4/c23-13-26-17-9-5-15(6-10-17)22(16-7-11-18(12-8-16)27-14-24)20-4-2-1-3-19(20)21(25)28-22/h1-12H

InChI Key

CUVGYGLIVYYKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC#N)C4=CC=C(C=C4)OC#N

Origin of Product

United States

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